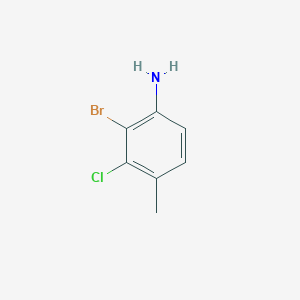

2-Bromo-3-chloro-4-methylaniline

描述

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental components in modern chemical research and industry. researchgate.net They are pivotal precursors in the manufacturing of a diverse range of products, including polymers, rubber, agricultural chemicals, dyes, and pigments. markwideresearch.commarketresearchfuture.com In the pharmaceutical sector, the aniline scaffold is a common motif found in numerous therapeutic agents. nih.gov The versatility of aniline derivatives stems from the reactivity of the amino group and the aromatic ring, which can be readily modified to create molecules with specific desired properties. allen.in

The development of new synthetic methodologies to produce aniline derivatives with controlled regioselectivity remains an active area of research. nih.gov Traditional methods for the synthesis of anilines often involve the reduction of nitroarenes or nucleophilic aromatic substitution. nih.gov More contemporary approaches focus on transition-metal-catalyzed cross-coupling reactions, which allow for the precise installation of the amino group onto an aromatic ring. thieme-connect.com The ongoing exploration of novel catalytic systems and reaction conditions aims to provide more efficient, sustainable, and general routes to these valuable compounds. markwideresearch.com

Contextualization of 2-Bromo-3-chloro-4-methylaniline within Polysubstituted Aniline Systems

This compound is a specific example of a polysubstituted aniline, featuring a complex substitution pattern of two different halogen atoms and a methyl group on the aniline ring. This intricate arrangement of substituents makes it a valuable intermediate for synthesizing highly functionalized molecules. The bromine and chlorine atoms can be selectively manipulated through various cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.gov

The synthesis of such polysubstituted anilines often requires multi-step procedures to control the regiochemistry of the substitutions. The development of one-pot or cascade reactions to access these complex structures from simpler precursors is a significant goal in synthetic organic chemistry. nih.gov The unique electronic and steric properties imparted by the bromo, chloro, and methyl groups on this compound can influence its reactivity and the properties of any subsequent derivatives.

Below is a table detailing the computed chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol |

| Monoisotopic Mass | 218.94504 Da |

| CAS Number | 289687-20-3 |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 218.945042 g/mol |

| Topological Polar Surface Area | 26 Ų |

| Heavy Atom Count | 10 |

| Complexity | 120 |

This data is sourced from PubChem. nih.gov

Research Gaps and Opportunities in the Study of Complex Aniline Architectures

Despite significant progress in the synthesis and application of aniline derivatives, several research gaps and opportunities remain, particularly in the study of complex aniline architectures. One of the primary challenges lies in the development of highly selective and efficient methods for the synthesis of polysubstituted anilines with precisely controlled substitution patterns. nih.gov Overcoming the challenges of regioselectivity in electrophilic aromatic substitution reactions on highly activated or deactivated aniline rings is an ongoing pursuit. allen.in

There is a growing demand for more sustainable and environmentally friendly synthetic routes to anilines and their derivatives. datainsightsmarket.com This includes the development of catalyst systems that operate under milder conditions, utilize less hazardous reagents, and minimize waste generation. The exploration of bio-based routes to aniline production is also an emerging area of interest. datainsightsmarket.com

Furthermore, the synthesis of novel aniline architectures with unique electronic and photophysical properties presents exciting opportunities for the development of new materials for applications in electronics and photonics. The controlled incorporation of various functional groups onto the aniline scaffold can lead to the creation of advanced materials with tailored properties. The investigation into the structure-property relationships of these complex aniline derivatives is crucial for their rational design and application. markwideresearch.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-chloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANFZIRAVKGZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472190 | |

| Record name | 2-bromo-3-chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289687-20-3 | |

| Record name | 2-bromo-3-chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry of 2 Bromo 3 Chloro 4 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Substituted Aniline (B41778) Core

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. However, the presence of other substituents introduces a complex interplay of directing effects and reactivity modulation.

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the arenium ion intermediate. byjus.com Conversely, the halogen substituents (-Br and -Cl) are deactivating yet also ortho, para-directing. The methyl group is a weak activating group and an ortho, para-director.

In 2-Bromo-3-chloro-4-methylaniline, the positions ortho to the amino group are C2 (blocked by -Br) and C6. The position para to the amino group is C5. Therefore, electrophilic attack is electronically favored at positions C5 and C6.

Common electrophilic substitution reactions for anilines include:

Halogenation: Direct bromination of aniline with bromine water typically leads to the formation of a trisubstituted product (2,4,6-tribromoaniline) due to the high activation of the ring. byjus.com For this compound, controlled halogenation would be required to achieve selective monosubstitution at the C6 or C5 position.

Nitration: The nitration of anilines using a standard mixture of concentrated nitric acid and sulfuric acid is complex. In the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH3+). testbook.com This ion is a strong deactivating group and a meta-director. testbook.comchemistrysteps.com This leads to a significant amount of the meta-substituted product alongside the expected ortho and para isomers. youtube.comyoutube.com To achieve selective para-nitration, the amino group is often protected by acetylation first, which moderates its activating effect and directs substitution primarily to the para position. quora.com

The regiochemical outcome of electrophilic substitution on this compound is determined by the cumulative electronic and steric effects of the substituents. The available positions for substitution are C5 and C6.

Electronic Effects: The directing power of the substituents follows the general order: -NH2 > -CH3 > -Cl, -Br. The amino group strongly directs ortho (C6) and para (C5). The methyl group at C4 reinforces this by directing ortho to itself (C3 and C5), thus strongly favoring substitution at C5. The chloro group at C3 directs ortho (C2, blocked) and para (C5), further enhancing the preference for the C5 position. The bromo group at C2 directs ortho (C3, blocked) and para (C6).

Steric Effects: The C6 position is flanked by the amino group and the C5 carbon, while the C5 position is adjacent to the methyl and chloro groups. Steric hindrance at C6 is generally less pronounced than at positions ortho to bulky groups.

Predicted Regioselectivity: Considering the combined directing effects, the C5 position is the most electronically activated site for electrophilic attack. The powerful directing effect of the amino group to its para position, reinforced by the ortho-directing methyl and chloro groups, overwhelmingly favors substitution at C5. While the bromo group directs to C6, this effect is weaker. Therefore, electrophilic substitution reactions like nitration (with a protected amino group) or halogenation are predicted to yield the C5-substituted product as the major isomer.

Nucleophilic Substitution Reactions Involving Halogen Displacement in this compound

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace halogen substituents on an aromatic ring. However, this reaction is typically feasible only under specific electronic conditions.

The SNAr mechanism involves two steps: nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org This mechanism is favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they are necessary to stabilize the negative charge of the intermediate. libretexts.orgwikipedia.org

In the case of this compound, the ring is substituted with electron-donating (-NH2, -CH3) and weakly electron-withdrawing (-Br, -Cl) groups. There are no strong EWGs like a nitro group positioned ortho or para to either the bromine or chlorine atoms. The presence of the electron-donating amino and methyl groups actually destabilizes the negative charge of the required Meisenheimer complex, making the SNAr reaction highly unfavorable under standard conditions. masterorganicchemistry.com

Displacement of the aryl halides in this molecule would likely require harsh reaction conditions (high temperature and pressure) or alternative mechanistic pathways, such as those catalyzed by transition metals (see Section 3.3) or proceeding through a benzyne (B1209423) intermediate, though the latter is less common for such substituted systems.

The kinetics of the SNAr reaction are typically second order, being first order with respect to both the aryl halide and the nucleophile. masterorganicchemistry.com The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, because the more electronegative halogen better stabilizes the transition state leading to the intermediate. masterorganicchemistry.com This is opposite to the trend seen in SN1/SN2 reactions.

Because the SNAr mechanism does not involve the formation of a tetrahedral chiral center at the site of substitution, the reaction proceeds with retention of the configuration of the aromatic ring. libretexts.org Stereochemical outcomes would only become a consideration if a chiral nucleophile were used, leading to the formation of diastereomeric products.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the halogenated positions of this compound. These reactions offer high selectivity and functional group tolerance. The differential reactivity of the C-Br and C-Cl bonds is a key feature in these transformations, with the C-Br bond being significantly more reactive than the C-Cl bond in typical palladium-catalyzed processes. nrochemistry.comwikipedia.org This allows for selective functionalization at the C2 position.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. rsc.orgnih.gov For this compound, selective coupling with a boronic acid would be expected to occur at the C-Br bond.

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-Br bond allows for selective alkynylation at the C2 position of this compound. nrochemistry.comlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgrsc.org It is a versatile method for synthesizing more complex aniline derivatives from this compound, again with expected selectivity for the C-Br position. nih.gov

The table below summarizes representative conditions for these selective cross-coupling reactions based on analogous dihaloarene substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Product (Selective at C-Br) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or Dioxane | 2-Aryl-3-chloro-4-methylaniline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | 2-(Alkynyl)-3-chloro-4-methylaniline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) | NaOtBu or K₃PO₄ | Toluene or Dioxane | N-Substituted-2-amino-3-chloro-4-methylaniline derivative |

Suzuki-Miyaura Coupling and Related Derivatives

The Suzuki-Miyaura coupling reaction stands as a powerful method for forming carbon-carbon bonds, and this compound is an excellent substrate for this transformation. By reacting the bromo-aniline with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base, a wide array of biaryl derivatives can be synthesized. These reactions are pivotal in creating scaffolds for drug discovery, particularly in the development of kinase inhibitors.

A notable application involves the synthesis of precursors for potent anaplastic lymphoma kinase (ALK) inhibitors. In this context, this compound is coupled with (2-ethoxyphenyl)boronic acid. The resulting compound, 3-chloro-2'-(ethyloxy)-4-methyl-[1,1'-biphenyl]-2-amine, serves as a crucial intermediate for constructing complex heterocyclic systems. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like sodium carbonate or potassium phosphate (B84403) in a solvent mixture, for instance, toluene/ethanol/water.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | (2-Ethoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Chloro-2'-(ethyloxy)-4-methyl-[1,1'-biphenyl]-2-amine |

Buchwald-Hartwig Amination and Analogous Transformations

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, transforming the aryl halide into a more complex diarylamine or N-aryl heterocycle. Utilizing the reactivity of the C-Br bond, this compound can be coupled with a variety of primary or secondary amines, amides, or carbamates. These reactions are catalyzed by palladium complexes, often featuring bulky electron-rich phosphine (B1218219) ligands like XPhos or RuPhos, in the presence of a strong base such as sodium tert-butoxide.

This methodology is integral to the synthesis of compounds targeting various biological pathways. For example, the coupling of this compound with piperidine-4-carboxamide can yield N-(4-(2-amino-6-chloro-5-methylphenyl)piperidin-1-yl)acetamide derivatives, which are explored for their potential as kinase inhibitors. The precise control of reaction conditions is crucial to ensure selective amination at the bromine-substituted position while leaving the chlorine atom intact for subsequent modifications.

Exploration of Sonogashira, Heck, and Stille Coupling Variants

Beyond Suzuki and Buchwald-Hartwig reactions, the C-Br bond of this compound is amenable to other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is used to introduce alkynyl moieties, creating 2-alkynyl-3-chloro-4-methylaniline derivatives. These products are valuable intermediates for synthesizing heterocycles like indoles or quinolines and are explored in materials science for their electronic properties.

Heck Coupling: The Heck reaction couples the aniline with an alkene, such as an acrylate (B77674) or styrene, to form a new carbon-carbon bond at the vinylic position. This yields 2-alkenyl-3-chloro-4-methylaniline derivatives, which can be further functionalized.

Stille Coupling: In a Stille coupling, an organostannane reagent is used to transfer an organic group. This reaction offers a broad substrate scope and is tolerant of many functional groups, providing an alternative route to biaryl or vinyl derivatives from this compound.

Derivatization and Functional Group Transformations of this compound

The amino group of this compound provides a reactive handle for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

Formation of Amide Derivatives

The primary amino group of this compound readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives. This transformation is often one of the initial steps in multistep synthetic sequences.

For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields N-(2-bromo-3-chloro-4-methylphenyl)acetamide. This acylation serves multiple purposes: it protects the amino group during subsequent reactions, alters the electronic properties of the aromatic ring, and can introduce a point of attachment for further molecular elaboration. These amide derivatives are key intermediates in the synthesis of pharmaceuticals, including complex kinase inhibitors.

Table 2: Example of Amide Formation

| Reactant | Acylating Agent | Base (optional) | Product |

| This compound | Acetyl chloride | Triethylamine | N-(2-bromo-3-chloro-4-methylphenyl)acetamide |

Synthesis of Imine and Schiff Base Structures

The condensation of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction is typically carried out under acidic or basic catalysis, often with the removal of water to drive the equilibrium toward the product.

The resulting N-(aryl)imine derivatives are versatile intermediates. The C=N double bond can be hydrogenated to form secondary amines or targeted by nucleophiles. Furthermore, Schiff bases derived from this aniline and various substituted benzaldehydes have been investigated for their potential biological activities and as ligands in coordination chemistry.

Diazotization Reactions and Their Applications

The amino group can be converted into a diazonium salt (ArN₂⁺) through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting 2-bromo-3-chloro-4-methylbenzenediazonium chloride is a highly versatile intermediate.

The diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of functionalities that are difficult to install directly, including -F (Schiemann reaction), -Cl, -Br, -CN, and -OH. This pathway provides access to a broad spectrum of 1-bromo-2-chloro-3-substituted-5-methylbenzene compounds, significantly expanding the synthetic utility of the parent aniline.

Oxidation and Reduction Pathways of the Aniline Functionality and Halogens

The reactivity of this compound in oxidation and reduction reactions is governed by the interplay of the electron-donating amino group, the electron-withdrawing halogen substituents, and the methyl group. While specific studies on this exact molecule are not extensively documented in publicly available literature, its behavior can be inferred from the known reactions of other halogenated anilines.

Oxidation of the Aniline Functionality:

The amino group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Formation of Nitroso and Nitro Compounds: Mild oxidation can convert the aniline to the corresponding nitroso derivative (2-bromo-3-chloro-4-methyl-1-nitrosobenzene). Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or potassium permanganate, can further oxidize the amino group to a nitro group, yielding 2-bromo-3-chloro-1-methyl-4-nitrobenzene. The presence of electron-withdrawing halogens can make the aniline less susceptible to oxidation compared to aniline itself.

Polymerization: In the presence of certain oxidizing agents or under electrochemical conditions, anilines can undergo oxidative polymerization to form polyaniline-like structures. nih.gov For this compound, this process would lead to a complex, likely colored, polymeric material. The halogen substituents would influence the polymer's structure and properties.

Formation of Azoxy and Azo Compounds: In some instances, oxidation can lead to condensation products. For example, partial oxidation could form an azoxybenzene (B3421426) derivative, which can be further reduced to an azobenzene.

Reduction of the Aniline Functionality and Halogens:

Reduction reactions of this compound can target either the aromatic nitro group (if present from a prior oxidation step) or the halogen substituents.

Reduction of Nitro to Amine: If this compound were first oxidized to its nitro derivative, the nitro group could be readily reduced back to the amine using various reducing agents, such as tin or iron in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C). organic-chemistry.org This process is a standard method for the synthesis of aromatic amines. organic-chemistry.org

Hydrodehalogenation: The carbon-halogen bonds can be cleaved under reductive conditions, a process known as hydrodehalogenation. This can be achieved using methods like catalytic hydrogenation with a palladium catalyst, or with reducing agents such as aluminum-nickel alloy in an alkaline solution. researchgate.net The relative ease of removal of the halogens typically follows the order I > Br > Cl > F. Therefore, in this compound, the bromine atom would likely be removed more readily than the chlorine atom. Selective dehalogenation can be challenging and often depends on the specific catalyst and reaction conditions.

The table below summarizes the expected major products from the oxidation and reduction of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagent/Condition | Expected Major Product(s) |

| Oxidation | Mild Oxidizing Agent | 2-Bromo-3-chloro-4-methyl-1-nitrosobenzene |

| Strong Oxidizing Agent | 2-Bromo-3-chloro-1-methyl-4-nitrobenzene | |

| Electrochemical Oxidation | Poly(this compound) | |

| Reduction | Sn/HCl or Fe/HCl (on nitro derivative) | This compound |

| H₂/Pd-C | 3-Chloro-4-methylaniline and/or 4-methylaniline | |

| Al-Ni alloy/NaOH | 3-Chloro-4-methylaniline and/or 4-methylaniline |

Reaction Kinetics and Mechanistic Elucidation Studies for this compound Transformations

While specific kinetic and mechanistic studies on this compound are scarce in the available literature, the reactivity of this molecule can be understood by examining studies on other substituted anilines. The electronic and steric effects of the bromo, chloro, and methyl substituents play a crucial role in determining the rates and mechanisms of its reactions.

The transformation of halogen-substituted anilines often follows first-order reaction kinetics. proquest.com The rate of these reactions is influenced by the nature and position of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution:

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the amino group are already substituted. The remaining open position is meta to the amino group. However, the combined directing effects of the existing substituents will influence the regioselectivity of further electrophilic substitution.

Nucleophilic Aromatic Substitution:

Generally, anilines are not reactive towards nucleophilic aromatic substitution unless the ring is activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to a leaving group. In this compound, the halogens could potentially act as leaving groups. The rate of such a reaction would be slow but could be influenced by the reaction conditions and the nature of the nucleophile.

Diazotization:

A key reaction of primary aromatic amines is diazotization, which involves the reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. learncbse.in The mechanism involves the formation of the nitrosonium ion (NO⁺) as the electrophile, which then attacks the nucleophilic nitrogen of the aniline. spcmc.ac.in

The rate of diazotization is dependent on the basicity of the aniline. The electron-withdrawing halogen substituents on this compound decrease the basicity of the amino group compared to aniline, which would be expected to slow down the rate of diazotization.

The table below provides a qualitative prediction of the kinetic effects of the substituents in this compound on different reaction types, based on general principles of physical organic chemistry.

| Reaction Type | Substituent Effect on Rate | Mechanistic Considerations |

| Electrophilic Aromatic Substitution | Overall rate is likely slower than aniline due to the deactivating effect of halogens, but faster than dihalogenated benzenes due to the activating amino and methyl groups. | The reaction will proceed via an arenium ion intermediate. The position of substitution will be directed by the combined electronic and steric effects of all substituents. |

| Nucleophilic Aromatic Substitution | Very slow. The halogens are potential leaving groups, but the ring is not strongly activated towards nucleophilic attack. | The reaction would likely proceed via a Meisenheimer complex if a strong nucleophile is used under forcing conditions. |

| Diazotization | Slower than aniline due to the reduced basicity of the amino group caused by the electron-withdrawing halogens. | The mechanism involves electrophilic attack of the nitrosonium ion on the amino group, followed by a series of proton transfers and elimination of water. |

Spectroscopic and Structural Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. For 2-Bromo-3-chloro-4-methylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the chemical shifts of all proton and carbon nuclei and to establish connectivity within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic region would likely display two doublets, characteristic of an ABCD spin system, due to the coupling between the two adjacent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino group and the methyl group will shield the aromatic protons, while the electron-withdrawing bromine and chlorine atoms will deshield them. nih.govyoutube.com The protons of the methyl group will appear as a singlet, typically in the range of 2.0-2.5 ppm. rsc.org The amine (NH₂) protons would also present as a singlet, although its chemical shift can be variable and influenced by solvent and concentration.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to the electronegative bromine and chlorine atoms appearing at lower field (higher ppm values). The methyl carbon will resonate at a characteristic high-field position.

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be utilized. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.com For this compound, a cross-peak between the two aromatic protons would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It would allow for the unambiguous assignment of each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying the positions of the substituents on the aromatic ring by observing correlations between the aromatic protons and the carbons bearing the substituents, as well as correlations from the methyl protons to the aromatic carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous substituted anilines. rsc.orgbeilstein-journals.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | ~145 |

| C2-Br | - | ~115 |

| C3-Cl | - | ~125 |

| C4-CH₃ | - | ~130 |

| C5-H | ~7.0-7.2 (d) | ~130 |

| C6-H | ~6.7-6.9 (d) | ~118 |

| -CH₃ | ~2.2 (s) | ~20 |

| -NH₂ | ~3.5-4.5 (br s) | - |

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹H by ²H, ¹²C by ¹³C, or ¹⁴N by ¹⁵N), is a powerful technique for elucidating reaction mechanisms. nih.govacs.org In the context of reactions involving this compound, isotopic labeling could be used to trace the fate of specific atoms or functional groups.

For instance, if this compound were to undergo a reaction where the amino group is displaced, labeling the nitrogen atom with ¹⁵N would allow for the tracking of this atom in the reaction products using ¹⁵N NMR spectroscopy or mass spectrometry. acs.org This would provide definitive evidence for the role of the amino group in the reaction mechanism. Similarly, deuterium (B1214612) labeling of the methyl group could be employed to study kinetic isotope effects, providing insights into the rate-determining step of a reaction involving the cleavage of a C-H bond at that position.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of a compound by providing a highly accurate measurement of its molecular mass. nih.gov For this compound (C₇H₇BrClN), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). The calculated monoisotopic mass is 218.94504 Da. nih.gov An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the synthesized molecule. The presence of bromine and chlorine atoms would also be evident from the characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. ecut.edu.cn

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.govunt.edu In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of halogenated anilines in the mass spectrometer is expected to proceed through several key pathways. researchgate.netnih.gov Common fragmentation patterns for compounds like this compound would likely involve:

Loss of a halogen atom: Cleavage of the C-Br or C-Cl bond to form [M-Br]⁺ or [M-Cl]⁺ ions.

Loss of a methyl radical: Fragmentation of the methyl group to give an [M-CH₃]⁺ ion.

Loss of HCN: A common fragmentation pathway for anilines, leading to the formation of a five-membered ring ion.

Alpha-cleavage: Cleavage of the bond adjacent to the amino group. researchgate.net

By analyzing the masses of the fragment ions, the fragmentation pathways can be pieced together, providing valuable structural information that complements the data obtained from NMR spectroscopy.

A table of predicted major fragment ions for this compound in an MS/MS experiment is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 219/221/223 | 140/142 | Br |

| 219/221/223 | 184/186 | Cl |

| 219/221/223 | 204/206/208 | CH₃ |

| 219/221/223 | 192/194/196 | HCN |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N, C-Cl, and C-Br stretching vibrations. acs.orgresearchgate.net

N-H stretching: Two bands are typically observed for a primary amine in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N, C-Cl, and C-Br stretching: These vibrations will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman spectroscopy, which relies on the scattering of light, provides complementary information. nih.gov Non-polar bonds and symmetric vibrations often give rise to strong Raman signals, while they may be weak or absent in the IR spectrum. For this compound, the C-Br and C-Cl stretching vibrations, as well as the symmetric breathing mode of the aromatic ring, are expected to be prominent in the Raman spectrum.

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), can be performed to assign all the observed vibrational bands to specific molecular motions. mdpi.comresearchgate.net This provides a deeper understanding of the molecule's structure and bonding.

A table of expected characteristic IR and Raman vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | Weak |

| N-H Symmetric Stretch | ~3350 | Weak |

| Aromatic C-H Stretch | ~3050 | Moderate |

| Aliphatic C-H Stretch | ~2950 | Moderate |

| Aromatic C=C Stretch | ~1600, ~1500 | Strong |

| N-H Bend | ~1620 | Weak |

| C-N Stretch | ~1300 | Moderate |

| C-Cl Stretch | ~700-800 | Strong |

| C-Br Stretch | ~500-600 | Strong |

Identification of Characteristic Functional Group Vibrations and Molecular Fingerprints

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. Each functional group within a molecule possesses characteristic vibrational frequencies that, when excited, give rise to distinct bands in the IR and Raman spectra. These spectra provide a unique "molecular fingerprint," allowing for the unequivocal identification of the compound.

For this compound, the key functional groups expected to exhibit characteristic vibrations include the amine (N-H) group, the aromatic ring (C-H, C=C), the methyl (C-H) group, and the carbon-halogen (C-Br, C-Cl) bonds.

Expected Vibrational Modes for this compound:

N-H Vibrations: The primary amine group (-NH₂) would be expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending (scissoring) vibrations are also anticipated, usually appearing around 1590-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations, which are highly informative of the substitution pattern, would also be present. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.

Methyl Group Vibrations: The methyl (-CH₃) group would exhibit symmetric and asymmetric C-H stretching vibrations, generally found between 2850 and 2975 cm⁻¹. C-H bending vibrations for the methyl group are also expected.

Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are expected to appear in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretch typically occurs in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, approximately between 500 and 600 cm⁻¹.

A hypothetical summary of the expected characteristic infrared absorption bands for this compound is presented in the table below. It is important to note that the exact positions of these bands can be influenced by the electronic effects of the various substituents on the aromatic ring.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | Amine (-NH₂) | 3400 - 3500 |

| N-H Symmetric Stretch | Amine (-NH₂) | 3300 - 3400 |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2975 |

| N-H Bend (Scissoring) | Amine (-NH₂) | 1590 - 1650 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-Cl Stretch | Chloroalkane | 600 - 800 |

| C-Br Stretch | Bromoalkane | 500 - 600 |

This table is illustrative and represents expected ranges for the functional groups present in the molecule. Actual experimental values would need to be determined.

Conformational Studies through Vibrational Signatures

While the aromatic ring of this compound is largely planar, the orientation of the amine and methyl groups relative to the ring and to each other can lead to different conformers. Vibrational spectroscopy can be a sensitive probe of these conformational isomers. Different spatial arrangements of the atoms can lead to subtle shifts in the vibrational frequencies of certain bonds.

For instance, the rotational position of the amine group can be influenced by steric hindrance from the adjacent bromine atom and by potential intramolecular hydrogen bonding. These different conformations would likely result in slight variations in the N-H stretching and bending frequencies. Similarly, the rotational orientation of the methyl group could be studied.

By comparing experimentally obtained IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to predict the vibrational spectra for different possible conformers. The conformer whose calculated spectrum most closely matches the experimental data is likely to be the most stable and prevalent form of the molecule. Such studies provide critical information on the three-dimensional structure and flexibility of the molecule in its ground state.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

Analysis of Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction analysis of this compound would yield a detailed picture of its solid-state conformation. This would include the precise measurement of the bond lengths of the C-Br, C-Cl, C-N, C-C, and C-H bonds, as well as the bond angles within the aromatic ring and involving the substituents.

The planarity of the benzene ring could be confirmed, and any minor deviations from planarity caused by the steric strain of the bulky substituents could be quantified. The analysis would also reveal the packing of the molecules in the crystal lattice, showing how they are arranged relative to one another. This can reveal patterns such as herringbone or pi-stacking arrangements, which are common in aromatic compounds.

A hypothetical table of selected crystallographic data that would be obtained from such an analysis is presented below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

This table is illustrative of the data that would be generated from an X-ray crystallographic study. The values are dependent on successful crystallization and analysis.

Characterization of Intermolecular Interactions, Including Hydrogen Bonding

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions. nih.gov X-ray crystallography is paramount for identifying and characterizing these interactions. nih.gov For this compound, the primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen atom itself and the halogen atoms can potentially act as hydrogen bond acceptors.

A detailed crystallographic study would allow for the identification of any intermolecular hydrogen bonds of the N-H···N, N-H···Cl, or N-H···Br type. The distances and angles of these hydrogen bonds could be precisely measured, providing insight into their strength and importance in the crystal packing. In addition to classical hydrogen bonding, other weaker intermolecular interactions, such as halogen bonding (e.g., Br···Cl, Br···Br, or Cl···Cl interactions) and van der Waals forces, would also be elucidated. Understanding these interactions is crucial as they influence the physical properties of the solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Chloro 4 Methylaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic distributions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure of substituted aromatic compounds. DFT calculations can optimize the molecular geometry, providing precise data on bond lengths and angles.

For instance, studies on related molecules like 3-chloro-4-methyl aniline (B41778) have utilized DFT methods, such as B3LYP with a 6-31G(d) basis set, to calculate its ground-state geometry. researchgate.net The optimized geometric parameters from such calculations typically show excellent agreement with experimental data where available. For 2-Bromo-3-chloro-4-methylaniline, a similar approach would likely reveal distortions in the benzene (B151609) ring caused by the steric and electronic effects of the bromo, chloro, methyl, and amino substituents.

Table 1: Predicted Geometric Parameters of a Related Aniline Derivative (3-chloro-4-methyl aniline) using DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-N | ~1.40 |

| C-Cl | ~1.74 |

| C-H | ~1.08 |

| C-C-C (ring) | 118 - 122° |

| H-N-H | ~112° |

Note: This data is for the related compound 3-chloro-4-methyl aniline and serves as an illustrative example of the type of information generated via DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In a molecule like this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, which are electron-rich. The LUMO, conversely, would likely be distributed across the aromatic system, with significant contributions from the electron-withdrawing halogen atoms. The locations of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. Computational studies on similar molecules, such as 2,6-dibromo-3-chloro-4-fluoroaniline, have confirmed that such analyses can pinpoint reactive centers. researchgate.net

Table 2: Representative FMO Data from a Halogenated Aniline Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 - 5.0 |

Note: This data is illustrative and based on findings for similarly substituted anilines. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the preferred conformations of a molecule and how it interacts with its environment, such as solvent molecules or a biological receptor.

For this compound, MD simulations could be employed to:

Analyze the rotational barrier of the amino group.

Study its solvation in different solvents, providing insights into its solubility.

Simulate its interaction with other molecules, which is crucial for understanding its potential applications in materials science or as a precursor in organic synthesis.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are highly effective at predicting various types of molecular spectra. Vibrational spectroscopy (Infrared and Raman) is a key area where theoretical calculations can aid in the interpretation of experimental data.

DFT calculations can compute the vibrational frequencies of a molecule. These calculated frequencies often have a systematic error, which can be corrected using scaling factors to achieve excellent agreement with experimental spectra. nih.gov Studies on 2-bromo-4-methylaniline (B145976) and 3-chloro-4-methyl aniline have demonstrated that the B3LYP method combined with basis sets like 6-311++G(d,p) provides results that are superior to other methods for vibrational analysis. researchgate.netnih.gov Such calculations allow for a detailed assignment of each band in the experimental IR and Raman spectra to specific molecular vibrations, such as C-H stretching, N-H bending, or C-Br stretching.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (2-bromo-4-methylaniline)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) B3LYP (cm⁻¹) |

| NH₂ asymmetric stretch | 3470 | 3477 |

| NH₂ symmetric stretch | 3381 | 3383 |

| C-H aromatic stretch | 3075 | 3074 |

| NH₂ scissoring | 1610 | 1606 |

| C=C aromatic stretch | 1577 | 1568 |

Source: Adapted from a spectroscopic investigation of 2-bromo-4-methylaniline. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. It allows researchers to map out the entire energy landscape of a reaction, including reactants, products, intermediates, and the transition states that connect them.

For reactions involving this compound, such as electrophilic aromatic substitution or palladium-catalyzed aminations sigmaaldrich.com, computational modeling can be used to:

Identify Transition States: These are the highest energy points along a reaction coordinate and are critical for determining the reaction rate.

Map Reaction Pathways: By connecting reactants, transition states, and products, a complete picture of the reaction mechanism can be formed.

Evaluate Competing Pathways: If a reaction can proceed through multiple mechanisms, their respective energy barriers can be calculated to determine the most likely pathway.

Mechanistic studies on the formation of complex heterocyclic compounds from halogenated precursors have demonstrated the power of these techniques to propose and validate plausible reaction pathways, often involving radical or ionic intermediates. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic positioning of halogen atoms and an amino group on the aromatic ring of 2-bromo-3-chloro-4-methylaniline makes it a versatile intermediate for the construction of intricate molecular frameworks. The differential reactivity of the bromine and chlorine atoms, coupled with the nucleophilic character of the amino group, allows for sequential and site-selective transformations, paving the way for the synthesis of a diverse array of complex molecules.

Synthesis of Novel Heterocyclic Compounds

While direct examples of the use of this compound in the synthesis of novel heterocyclic compounds are not extensively documented in publicly available literature, the reactivity of analogous halo-substituted anilines provides a strong indication of its potential in this area. For instance, related bromoanilines are key starting materials in the synthesis of various heterocyclic systems, including quinolines, benzimidazoles, and phenothiazines.

The synthesis of quinoline (B57606) derivatives, a core scaffold in many pharmaceuticals, can be achieved through methods like the Friedländer annulation or transition metal-catalyzed cyclization reactions. rsc.orgnih.gov Although no specific examples with this compound are reported, its structure suggests it could undergo condensation with α-methylene carbonyl compounds to form substituted quinolines.

Similarly, the synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. While this compound is not an o-phenylenediamine itself, it can be a precursor to such structures or participate in alternative synthetic routes, such as copper-catalyzed domino C-N cross-coupling reactions, which have been successfully employed for the synthesis of 2-arylaminobenzimidazoles from other bromoanilines. nih.govnih.gov

The synthesis of phenothiazines, a class of compounds with significant pharmacological activity, can be accomplished through the cyclization of diaryl sulfides. rsc.orgnih.govresearchgate.net A plausible synthetic route could involve the initial S-arylation of this compound with a suitable thiophenol derivative, followed by an intramolecular cyclization to form the phenothiazine (B1677639) core. The substitution pattern of the resulting phenothiazine would be dictated by the specific reactants and reaction conditions chosen.

Precursors for Advanced Monomers and Polymeric Materials

The presence of reactive functional groups in this compound positions it as a potential monomer precursor for the synthesis of advanced polymeric materials. The amino group can be utilized for the formation of polyamides, polyimides, or polyanilines through various polymerization techniques. The halogen atoms offer sites for cross-linking or post-polymerization modification, allowing for the fine-tuning of material properties.

Contributions to Methodological Advancements in Synthetic Organic Chemistry

Although specific research highlighting this compound as the central molecule for methodological advancements is limited, its structural features make it a suitable substrate for a variety of important synthetic transformations. The presence of both bromo and chloro substituents allows for selective cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The development of new catalytic systems or reaction conditions that can achieve high selectivity for one halogen over the other in the presence of an amino group would represent a significant methodological advancement.

For example, a study on the palladium-catalyzed synthesis of thiophene-containing imines utilized a related compound, 4-bromo-2-methylaniline, demonstrating the utility of such substituted anilines in cross-coupling reactions for the construction of complex organic molecules.

Development of Specialized Reagents and Ligands Derived from this compound

The unique electronic and steric properties of this compound make it an attractive starting material for the development of specialized reagents and ligands for catalysis and other applications. The amino group can be readily modified to introduce coordinating moieties, while the halogen atoms provide handles for further functionalization or attachment to solid supports.

For instance, the synthesis of bidentate or pincer-type ligands could be envisioned, where the aniline (B41778) nitrogen and another donor atom, introduced via substitution of one of the halogens, coordinate to a metal center. Such ligands could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. While no specific reagents or ligands derived from this compound are prominently featured in the literature, the principles of ligand design suggest its potential in this area.

Rational Design of Derivatives for Targeted Chemical Applications and Materials Science

The rational design of derivatives of this compound allows for the systematic exploration of structure-activity relationships and the development of molecules with tailored properties for specific applications in medicinal chemistry and materials science. nih.gov By selectively modifying the amino group or substituting the halogen atoms, a library of derivatives can be synthesized and screened for desired biological activities or material properties.

In the context of materials science, derivatives of this compound could be designed as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The electronic properties of the molecule can be tuned by introducing electron-donating or electron-withdrawing groups, thereby influencing the HOMO/LUMO energy levels and charge transport characteristics of the resulting materials.

Future Directions and Emerging Research Avenues in the Study of 2 Bromo 3 Chloro 4 Methylaniline

Development of Sustainable Synthesis Routes for Halogenated Anilines

The synthesis of halogenated anilines has traditionally relied on methods that can be environmentally taxing. The future of this field lies in the development of greener and more sustainable synthetic protocols.

Key Research Thrusts:

Catalyst- and Solvent-Free Conditions: A significant push is being made towards developing synthetic methods that eliminate the need for catalysts and hazardous organic solvents. nih.gov For instance, procedures for the amination of chloro-nicotinic acid with aniline (B41778) derivatives have been successfully developed under solvent-free conditions, offering high yields and simplifying work-up processes. nih.gov This approach minimizes waste and environmental impact, aligning with the principles of green chemistry.

Biosynthesis and Natural Product Discovery: An intriguing and highly sustainable avenue is the exploration of biosynthetic pathways. It was previously assumed that compounds like 2,4,6-tribromoaniline (B120722) were exclusively of synthetic origin. However, recent studies have confirmed that they are also biosynthesized by marine biofilm-forming microalgae, representing a new class of halogenated natural products. rsc.org Future research could investigate the enzymatic systems responsible for this biosynthesis, potentially harnessing them for the production of specific halogenated anilines like 2-bromo-3-chloro-4-methylaniline.

Safer Reagents and Pathways: Classical methods for modifying anilines, such as the Sandmeyer reaction, often involve toxic reagents like copper(I) cyanide. acs.org Modern research focuses on developing safer alternatives. For example, a direct deaminative cyanation of anilines has been developed that uses kinetically stable nitrate (B79036) and copper cyanide, with iron facilitating the reaction, presenting a safer methodology. acs.org Similarly, new methods for the regioselective halogenation of electron-rich aromatics are being developed to overcome the challenges of selectivity and stoichiometry associated with traditional electrophilic halogenation. nih.govacs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving existing synthetic methods, a major research frontier is the discovery of new ways in which halogenated anilines can react to form novel molecular architectures.

Key Research Thrusts:

Reactivity of N-Oxides: Utilizing the special reactivity of N,N-dialkylaniline N-oxides provides a modern approach to accessing electron-rich aryl halides with high regioselectivity. nih.govnih.gov Treating these N-oxides with thionyl halides allows for selective para-bromination or ortho-chlorination, transformations that are difficult to achieve with classical methods on highly reactive aniline substrates. acs.orgnih.gov This strategy involves a temporary increase in the oxidation level of the aniline, enabling specific functionalization. nih.gov

Ring-Cleavage and Complex Byproduct Formation: Studies on the chlorination of anilines have revealed complex reaction pathways that lead to a variety of disinfection byproducts. nih.govacs.org Analysis has identified products such as chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines, which can subsequently undergo ring cleavage. acs.org Understanding these degradation pathways is not only crucial for environmental science but also opens up possibilities for harnessing these transformations to synthesize unique, non-aromatic structures from aniline precursors.

Radical-Initiated Thienannulation: The reactivity of halogenated aromatics can be expanded through novel, radical-based reaction cascades. For example, a thienannulation reaction initiated by the trisulfur (B1217805) radical anion (S₃•⁻) has been used to synthesize complex thienoacenes from 1-haloethynyl-2-halobenzenes. acs.org Exploring similar radical-initiated transformations for this compound could lead to unprecedented heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automation are revolutionizing organic synthesis by offering enhanced control, safety, and efficiency compared to traditional batch processing.

Key Research Thrusts:

Continuous-Flow Synthesis: The selective synthesis of aniline derivatives, including halogenated variants, can be significantly improved using continuous-flow technology. For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines, key precursors for many aniline-based molecules, has been achieved with high selectivity and is compatible with a wide range of functional groups, including halogens. mdpi.com Flow reactors, such as copper tube flow reactors (CTFRs), have been shown to enable challenging reactions like C-H activation for the synthesis of meta-arylated anilines with improved yields and significantly shorter reaction times. noelresearchgroup.com

Automated Synthesis Platforms: The integration of artificial intelligence with robotic systems is leading to the development of "intelligent laboratories" or "chemputers". pharmafeatures.com These platforms can autonomously design and execute multi-step organic syntheses by combining AI-driven retrosynthetic planning with automated flow chemistry. pharmafeatures.com Such systems can optimize reaction conditions in real-time to maximize yields and minimize byproducts, accelerating the discovery and production of complex molecules derived from building blocks like this compound.

Application of Advanced Characterization Techniques for In Situ Reaction Monitoring

To fully optimize and understand the complex reactions involving halogenated anilines, researchers are increasingly turning to advanced analytical techniques that can monitor reactions as they happen.

Key Research Thrusts:

Real-Time Spectroscopic Monitoring: In situ spectroscopy is a powerful tool for studying transient intermediates and reaction kinetics. spectroscopyonline.com Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy have been successfully used to monitor the current concentration of polyaniline and control the kinetics during aniline polymerization. iranarze.ir Other methods, including mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, can be implemented to track the consumption of reactants and the formation of products in real-time, providing invaluable data for reaction optimization. spectroscopyonline.comnumberanalytics.com

Combined Analytical Approaches: A comprehensive understanding of reaction mechanisms often requires the integration of multiple techniques. numberanalytics.com For example, combining X-ray Absorption Spectroscopy (XAS) with Transmission Electron Microscopy (TEM) allows for the simultaneous study of a catalyst's electronic state and its physical structure during a reaction. numberanalytics.com For product analysis, the use of liquid chromatography combined with high-resolution mass spectrometry is crucial for identifying the complex mixture of products that can arise from reactions of halogenated anilines. acs.org

Leveraging Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Strategies

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of predicting reaction outcomes and designing optimal synthetic routes.

Key Research Thrusts:

Predicting Chemical Reactivity: ML models are being developed to provide fast and accurate predictions of chemical reactivity. nih.govrsc.org Specifically for halogenated compounds, ML models can predict the rate constants of halogen radicals with organic pollutants, capturing the influence of electron-withdrawing and donating groups on reactivity. nih.gov This predictive power can help chemists anticipate the behavior of compounds like this compound in various reaction conditions.

AI-Driven Retrosynthesis and Route Planning: AI is transforming the art of retrosynthesis. Deep learning algorithms and tools like ChemCrow can analyze a target molecule and propose viable synthetic pathways by navigating vast reaction networks with high efficiency. pharmafeatures.comsciencedaily.comyoutube.com These AI systems can integrate multiple computational tools to not only plan a synthesis but also to evaluate its feasibility and potential challenges. sciencedaily.com

Reaction Optimization: AI can screen reaction conditions more objectively and efficiently than human chemists. mdpi.com By training on existing reaction datasets, ML models can recommend optimal conditions (catalyst, solvent, temperature) for a desired transformation, even for reaction classes where high-quality data is limited. mdpi.comyoutube.com This accelerates the development process and reduces the number of experiments needed.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-3-chloro-4-methylaniline, and how do reaction conditions influence yield?

- The synthesis typically involves sequential halogenation and functional group transformations. For example, acetylation of 4-methylaniline followed by bromination (using Br₂ in acetic acid) and chlorination (via electrophilic substitution with Cl₂/FeCl₃) can yield intermediates like 4-bromo-2-chloroacetanilide. Subsequent hydrolysis (e.g., HCl/ethanol reflux) removes the acetyl group to produce the target compound .

- Critical factors include temperature control (exothermic halogenation requires cooling) and stoichiometry to avoid over-halogenation. Yields >70% are achievable with optimized molar ratios .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) confirms substitution patterns: aromatic protons appear as distinct singlets or doublets due to deshielding by electronegative groups (Br, Cl). For example, methyl groups resonate near δ 2.3 ppm .

- Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 220.49 (C₇H₇BrClN) with fragmentation patterns consistent with Br and Cl loss .

- HPLC with UV detection (λ ~254 nm) verifies purity (>95%) and monitors byproducts like dihalogenated derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and methyl substituents influence regioselectivity in cross-coupling reactions?

- The methyl group at position 4 induces steric hindrance, directing electrophiles to positions 2 and 5. The bromo (position 2) and chloro (position 3) groups act as ortho/para directors but compete due to their electronegativity. For Suzuki-Miyaura couplings, Pd catalysts favor coupling at the less hindered position (e.g., para to methyl) .

- Computational studies (DFT) show that the electron-withdrawing Cl and Br reduce electron density at adjacent carbons, making them less reactive toward nucleophilic attack but favorable for metal-catalyzed couplings .

Q. What are the stability challenges of this compound under acidic or oxidative conditions, and how can degradation be mitigated?

- The compound is prone to hydrolysis in strong acids (e.g., H₂SO₄), where Br/Cl may cleave, forming quinone-like byproducts. Stability testing (TGA/DSC) shows decomposition onset at ~180°C .

- Storage recommendations : Keep under inert atmosphere (N₂/Ar) at 0–6°C to prevent oxidation. Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .

Q. How can this compound serve as a precursor for bioactive molecules, and what structural modifications enhance pharmacological activity?

- It is a key intermediate for antimicrobial agents and kinase inhibitors . For example, coupling with heterocycles (e.g., pyrazole) via Buchwald-Hartwig amination yields compounds with IC₅₀ values <1 µM against EGFR mutants .

- Methoxy or trifluoromethyl substitutions at position 5 improve metabolic stability and bioavailability, as shown in murine pharmacokinetic studies .

Data Contradictions and Validation

Q. Conflicting reports exist on the optimal solvent for nucleophilic aromatic substitution. How can researchers validate these findings?

- Some studies recommend polar aprotic solvents (DMF, DMSO) for SNAr reactions, while others suggest ethereal solvents (THF) to minimize side reactions. Systematic screening (DoE approach) with kinetic monitoring (in-situ IR) reveals DMF accelerates substitution but increases di-adduct formation. THF offers slower, cleaner reactions at 60°C .

- Cross-validate using computational solvation models (COSMO-RS) to predict solvent effects on transition states .

Methodological Recommendations

Q. What strategies improve the scalability of this compound synthesis for industrial research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。